REACTION_CXSMILES
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[NH:1]1[CH:5]=[CH:4][C:3]([C:6]([O:8][CH3:9])=[O:7])=[N:2]1.Br[CH:11]=[C:12]([CH3:14])[CH3:13]>>[CH3:13][C:12]([CH3:14])=[CH:11][N:1]1[CH:5]=[CH:4][C:3]([C:6]([O:8][CH3:9])=[O:7])=[N:2]1
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Name
|
|
Quantity
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8 g
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Type
|
reactant
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Smiles
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N1N=C(C=C1)C(=O)OC
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Name
|
|
Quantity
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12.7 g
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Type
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reactant
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Smiles
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BrC=C(C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product was purified with flash chromatography
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Name
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|
Type
|
product
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Smiles
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CC(=CN1N=C(C=C1)C(=O)OC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |